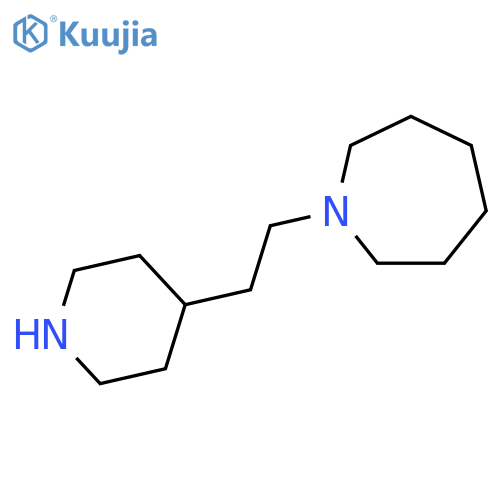Cas no 96901-05-2 (1-(2-piperidin-4-ylethyl)azepane)

96901-05-2 structure
商品名:1-(2-piperidin-4-ylethyl)azepane
1-(2-piperidin-4-ylethyl)azepane 化学的及び物理的性質
名前と識別子
-
- 1-(2-(Piperidin-4-yl)ethyl)azepane
- 1-(2-Piperidin-4-ylethyl)azepane
- 1-[2-(piperidin-4-yl)ethyl]azepane
- 96901-05-2
- SB44116
- NS-02352
- AKOS003594502
- 1-[2-(4-Piperidinyl)ethyl]azepane, AldrichCPR
- 1-(2-Piperidin-4-yl-ethyl)-azepane
- DTXSID20406500
- MFCD06740669
- CS-0321600
- 1-(2-piperidin-4-ylethyl)azepane(SALTDATA: FREE)
- STK500896
- ALBB-005813
- 1-(2-piperidin-4-ylethyl)azepane
-
- MDL: MFCD06740669
- インチ: InChI=1S/C13H26N2/c1-2-4-11-15(10-3-1)12-7-13-5-8-14-9-6-13/h13-14H,1-12H2
- InChIKey: YCJUPXPSGLFKEE-UHFFFAOYSA-N
- ほほえんだ: C1CCCN(CC1)CCC2CCNCC2
計算された属性
- せいみつぶんしりょう: 210.209598838g/mol
- どういたいしつりょう: 210.209598838g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 156
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 15.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
1-(2-piperidin-4-ylethyl)azepane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB265835-10 g |
1-(2-Piperidin-4-ylethyl)azepane |
96901-05-2 | 10g |
€1074.00 | 2023-06-22 | ||
| TRC | B450540-100mg |
1-(2-piperidin-4-ylethyl)azepane |
96901-05-2 | 100mg |
$ 185.00 | 2022-06-07 | ||
| Chemenu | CM300645-1g |
1-(2-(Piperidin-4-yl)ethyl)azepane |
96901-05-2 | 95% | 1g |
$*** | 2023-05-29 | |
| Ambeed | A430297-1g |
1-(2-(Piperidin-4-yl)ethyl)azepane |
96901-05-2 | 95+% | 1g |
$178.0 | 2024-04-16 | |
| abcr | AB265835-1g |
1-(2-Piperidin-4-ylethyl)azepane; . |
96901-05-2 | 1g |
€237.00 | 2025-02-21 | ||
| A2B Chem LLC | AJ02124-5g |
1-(2-Piperidin-4-ylethyl)azepane |
96901-05-2 | >95% | 5g |
$787.00 | 2024-07-18 | |
| abcr | AB265835-500 mg |
1-(2-Piperidin-4-ylethyl)azepane |
96901-05-2 | 500MG |
€195.40 | 2023-01-25 | ||
| Fluorochem | 032073-10g |
1-(2-Piperidin-4-yl-ethyl)-azepane |
96901-05-2 | 95% | 10g |
£1225.00 | 2022-03-01 | |
| Fluorochem | 032073-1g |
1-(2-Piperidin-4-yl-ethyl)-azepane |
96901-05-2 | 95% | 1g |
£176.00 | 2022-03-01 | |
| abcr | AB265835-500mg |
1-(2-Piperidin-4-ylethyl)azepane; . |
96901-05-2 | 500mg |
€205.00 | 2025-02-21 |
1-(2-piperidin-4-ylethyl)azepane 関連文献
-
Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
96901-05-2 (1-(2-piperidin-4-ylethyl)azepane) 関連製品
- 14613-37-7((1-methyl-3-piperidyl)methanamine)
- 1193-12-0(3,3-Dimethylpiperidine)
- 25549-16-0(Triisoctylamine)
- 65017-57-4(4-(Aminomethyl)-1-(n-butyl)piperidine)
- 7149-42-0((1-methylpiperidin-4-yl)methanamine)
- 100-76-5(Quinuclidine)
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:96901-05-2)1-(2-piperidin-4-ylethyl)azepane

清らかである:99%
はかる:1g
価格 ($):160.0